REACTION_SMILES
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[CH3:28][C:29]#[N:30].[CH3:31][C:32](=[O:33])[OH:34].[Cl:1][c:2]1[c:3]([CH:10]([CH3:11])[O:12][c:13]2[c:14]([NH2:19])[n:15][cH:16][cH:17][cH:18]2)[c:4]([Cl:9])[cH:5][cH:6][c:7]1[F:8].[I:20][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27]>>[Cl:1][c:2]1[c:3]([CH:10]([CH3:11])[O:12][c:13]2[c:14]([NH2:19])[n:15][cH:16][c:17]([I:20])[cH:18]2)[c:4]([Cl:9])[cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Oc1cccnc1N)c1c(Cl)ccc(F)c1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Type
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product
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Smiles
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CC(Oc1cc(I)cnc1N)c1c(Cl)ccc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:28][C:29]#[N:30].[CH3:31][C:32](=[O:33])[OH:34].[Cl:1][c:2]1[c:3]([CH:10]([CH3:11])[O:12][c:13]2[c:14]([NH2:19])[n:15][cH:16][cH:17][cH:18]2)[c:4]([Cl:9])[cH:5][cH:6][c:7]1[F:8].[I:20][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27]>>[Cl:1][c:2]1[c:3]([CH:10]([CH3:11])[O:12][c:13]2[c:14]([NH2:19])[n:15][cH:16][c:17]([I:20])[cH:18]2)[c:4]([Cl:9])[cH:5][cH:6][c:7]1[F:8]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Oc1cccnc1N)c1c(Cl)ccc(F)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1I
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Name
|
|
Type
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product
|
Smiles
|
CC(Oc1cc(I)cnc1N)c1c(Cl)ccc(F)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |